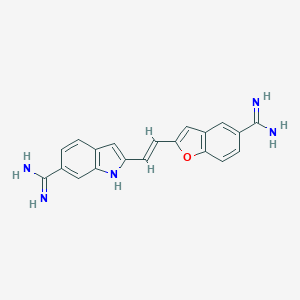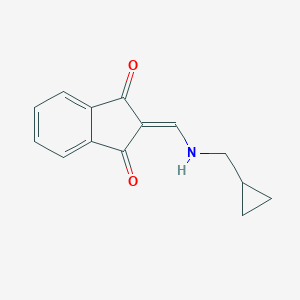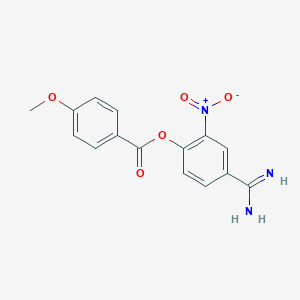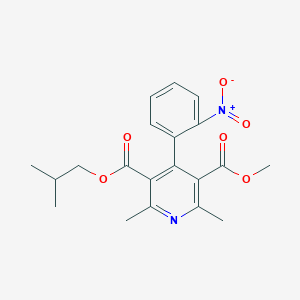
Dhp-TH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhp-TH, also known as 1,4-dihydropyridine-thiazolidine hybrid, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized by combining 1,4-dihydropyridine and thiazolidine, resulting in a hybrid molecule with unique properties.
Mécanisme D'action
The mechanism of action of Dhp-TH is not fully understood, but it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which play a role in inflammation and cancer development. Additionally, Dhp-TH has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipogenesis.
Biochemical and Physiological Effects
Dhp-TH has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, Dhp-TH has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Dhp-TH has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, the compound has limitations, including its low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of Dhp-TH. One direction is to further investigate the compound's mechanism of action and signaling pathways. Additionally, more studies are needed to determine the compound's safety and efficacy in humans. Further research is also needed to explore the potential use of Dhp-TH in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, research is needed to develop new formulations of Dhp-TH that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Dhp-TH involves the reaction of Dhp-THyridine and thiazolidine in the presence of a suitable catalyst. The reaction proceeds via a one-pot, two-step process, resulting in the formation of Dhp-TH. The synthesis method is relatively simple and can be carried out in a laboratory setting, making it accessible to researchers.
Applications De Recherche Scientifique
Dhp-TH has shown potential in various scientific research applications, including drug discovery and development, medicinal chemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, Dhp-TH has been studied for its antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
107838-98-2 |
|---|---|
Nom du produit |
Dhp-TH |
Formule moléculaire |
C19H26N4O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
Clé InChI |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
Synonymes |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




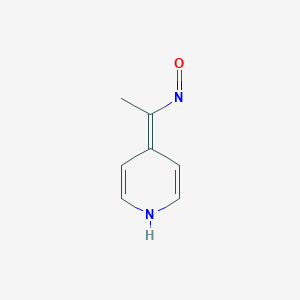
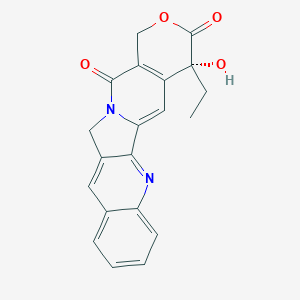
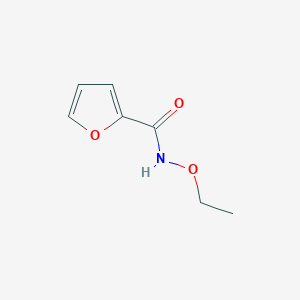
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
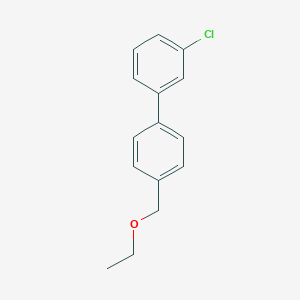
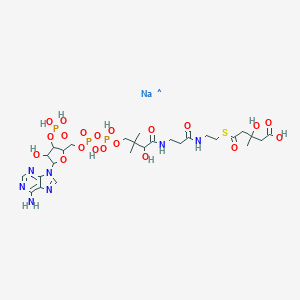
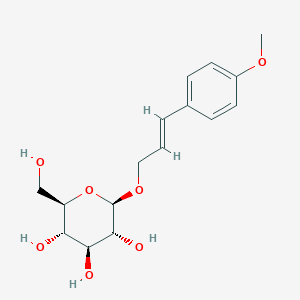
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
